molecular formula C24H27N3O3 B11593103 Ethyl 1-{[(3E)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate

Ethyl 1-{[(3E)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate

Cat. No.: B11593103
M. Wt: 405.5 g/mol
InChI Key: HIOPBDRVVCAHDI-UHFFFAOYSA-N
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Description

Ethyl 1-{[(3E)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[(3E)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(3E)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products .

Scientific Research Applications

Ethyl 1-{[(3E)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-{[(3E)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

Ethyl 1-{[(3E)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate is unique due to its specific structure, which combines an indole ring with a piperidine moiety and an ethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 1-[[3-(4-methylphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H27N3O3/c1-3-30-24(29)18-12-14-26(15-13-18)16-27-21-7-5-4-6-20(21)22(23(27)28)25-19-10-8-17(2)9-11-19/h4-11,18H,3,12-16H2,1-2H3

InChI Key

HIOPBDRVVCAHDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C)C2=O

Origin of Product

United States

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